A Comprehensive Technical Guide to 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde
A Comprehensive Technical Guide to 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde
CAS Number: 6260-86-2
This technical guide provides an in-depth overview of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, experimental protocols for its synthesis and potential applications, and explores its putative biological activity and associated signaling pathways.
Physicochemical and Spectral Data
5-Methoxy-2-methyl-1H-indole-3-carbaldehyde is a substituted indole derivative. Its core structure, featuring methoxy and methyl groups, makes it a valuable intermediate in organic synthesis.[1] The quantitative data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 6260-86-2 | PubChem[1] |
| Molecular Formula | C₁₁H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 189.21 g/mol | PubChem[1] |
| IUPAC Name | 5-methoxy-2-methyl-1H-indole-3-carbaldehyde | PubChem[1] |
| SMILES | CC1=C(C2=C(N1)C=CC(=C2)OC)C=O | PubChem[1] |
| InChI Key | KDXXXECBTWLZSQ-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Experimental Protocols
The synthesis of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde is most commonly achieved through the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich heterocycles like indoles.[4][5] The starting material for this synthesis is 5-methoxy-2-methylindole.
Experimental Protocol: Vilsmeier-Haack Synthesis
This protocol is a representative procedure based on general methods for the formylation of indoles.[4][5]
Materials:
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5-methoxy-2-methylindole
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF), anhydrous
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Dichloromethane (DCM), anhydrous
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Saturated sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
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Ethyl acetate
-
Hexane
Procedure:
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In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
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Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.
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After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
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Dissolve 5-methoxy-2-methylindole in anhydrous DCM and add it dropwise to the flask containing the Vilsmeier reagent at 0 °C.
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After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir until the ice has melted.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde.
Caption: Workflow for the Vilsmeier-Haack synthesis.
Biological Activity and Signaling Pathways
While direct studies on the biological activity of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde are limited, the broader class of indole-3-carboxaldehydes has demonstrated significant anti-inflammatory properties.[6][7][8][9] These compounds are metabolites of tryptophan produced by the gut microbiota and play a role in maintaining intestinal homeostasis.[7][10]
The anti-inflammatory effects of indole-3-carboxaldehyde are believed to be mediated through several signaling pathways. One prominent mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β.[11]
Studies on indole-3-carboxaldehyde have shown that it can suppress the activation of the TLR4/NF-κB/p38 signaling pathway.[8] It is also reported to inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response and the production of pro-inflammatory cytokines.[7][9] This inhibition may be mediated through the activation of the Aryl Hydrocarbon Receptor (AhR).[7][9] Another identified pathway involves the upregulation of miR-1271-5p, which in turn downregulates histone deacetylase 9 (HDAC9), leading to a reduction in inflammatory responses in macrophages.[6]
Given these findings, it is plausible that 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde, as a derivative of indole-3-carboxaldehyde, may exert similar anti-inflammatory effects through the modulation of these key signaling pathways. This makes it a compound of interest for the development of novel therapeutics for inflammatory diseases.
Caption: Potential anti-inflammatory signaling pathway.
References
- 1. 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde | C11H11NO2 | CID 3159580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 5-METHOXY-2-METHYL-1H-INDOLE-3-CARBALDEHYDE(6260-86-2) 1H NMR spectrum [chemicalbook.com]
- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indole-3-Aldehyde alleviates lung inflammation in COPD through activating Aryl Hydrocarbon Receptor to inhibit HDACs/NF-κB/NLRP3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
